
5-(4-methoxyphenyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-methoxyphenyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione” is a derivative of imidazole, a heterocyclic organic compound. The “5-(4-methoxyphenyl)” indicates the presence of a methoxyphenyl group attached to the 5th position of the imidazole ring. The “1-methyl” suggests a methyl group attached to the 1st position of the imidazole ring .
Molecular Structure Analysis
The molecular structure would consist of an imidazole ring with a methoxyphenyl group at the 5th position and a methyl group at the 1st position. The exact structure and conformation would depend on the specific conditions and any potential stereochemistry .Chemical Reactions Analysis
As an imidazole derivative, this compound could potentially participate in various chemical reactions typical of imidazoles, such as acting as a nucleophile or a base. The presence of the methoxyphenyl and methyl groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring could contribute to its basicity, while the methoxyphenyl group could influence its solubility and reactivity .Scientific Research Applications
Inhibition of Linoleate Oxygenase Activity of ALOX15
This compound has been studied for its potential to inhibit the linoleate oxygenase activity of ALOX15 . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . The compound’s inhibitory effects could be significant for understanding and potentially treating these conditions .
Drug Discovery and Synthesis
The compound is used in drug discovery and synthesis. Its ability to interact with biological molecules, such as proteins and enzymes, and to modulate their activity makes it a useful tool for researchers.
Chemical Synthesis and Transformation
The compound has been used in the synthesis of trifluoromethyl-substituted aminopyrroles. This highlights its role as a building block in chemical synthesis.
Crystal and Molecular Structure Analysis
Research has examined the crystal and molecular structure of related compounds. This shows the utility of the compound in structural analysis.
Photophysicochemical Properties
The compound has been studied for its photophysicochemical properties. These properties are important for applications in photocatalytic processes.
Catalytic Activities in Chemical Reactions
The compound has been explored for its catalytic activities in chemical reactions. This demonstrates the compound’s role in facilitating chemical reactions.
Biological and Pharmaceutical Research
The compound has been used in the design and synthesis of benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium derivatives. These derivatives have potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, which could be significant for Alzheimer’s disease treatment.
Generation of Pyrrole-Substituted Triazole NHC
The compound has been used in the synthesis of pyrrole- and 1,2,4-triazole-containing ensembles. These ensembles could be useful for developing new medicinal compounds.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-methoxyphenyl)-3-methyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-13-10(7-12-11(13)15)8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJSMIGFALWQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B2540768.png)
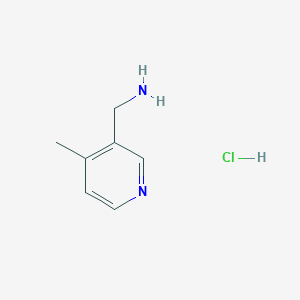
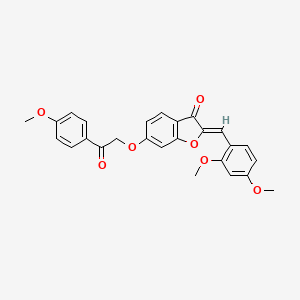
![N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2540775.png)
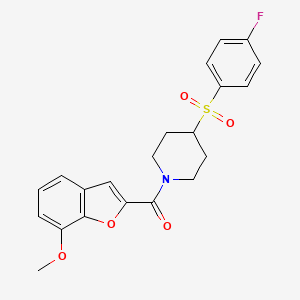
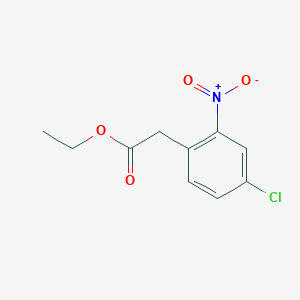
![2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2540779.png)
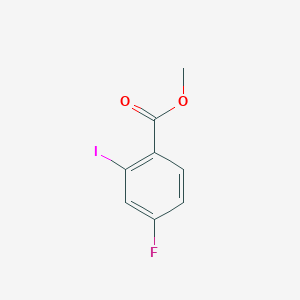
![1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2540782.png)
![2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2540783.png)
![N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2540784.png)

![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)](/img/structure/B2540788.png)
